molecular formula C21H22N8 B6459602 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline CAS No. 2549033-44-3

2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline

Cat. No. B6459602
CAS RN: 2549033-44-3
M. Wt: 386.5 g/mol
InChI Key: YQAKOVVMORHODY-UHFFFAOYSA-N
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Description

2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline is a heterocyclic compound that has a wide range of scientific applications. It is a pyrazolopyridazinopiperazin-1-yl quinoxaline derivative that has been studied for its potential use in drug discovery and development, as well as its potential therapeutic benefits. This compound has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, and antifungal activities. Furthermore, this compound has been studied for its ability to interact with certain enzymes, proteins, and other molecules in the body.

Scientific Research Applications

2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline has been studied for its potential use in drug discovery and development. This compound has been found to have a variety of biological activities, including anti-inflammatory, anti-cancer, and antifungal activities. As such, this compound has potential applications in the development of new drugs for the treatment of various diseases. In addition, this compound has been studied for its ability to interact with certain enzymes, proteins, and other molecules in the body. This has potential applications in the development of new therapies for a variety of diseases.

Advantages and Limitations for Lab Experiments

The use of 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline in laboratory experiments has several advantages. First, this compound is relatively easy to synthesize, making it an attractive option for drug discovery and development. Second, this compound has a wide range of biological activities, making it an ideal candidate for the development of new drugs. Finally, this compound has been found to interact with certain enzymes, proteins, and other molecules in the body, which may be responsible for its various biological activities.
However, there are also some limitations to the use of this compound in laboratory experiments. First, the exact mechanism of action of this compound is not fully understood, which can make it difficult to accurately assess its potential therapeutic benefits. Second, this compound has a relatively low solubility in water, which can make it difficult to use in certain experiments. Finally, this compound is not widely available, which can make it difficult to obtain for laboratory experiments.

Future Directions

There are a variety of potential future directions for the use of 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline. First, further research is needed to better understand the exact mechanism of action of this compound and its potential therapeutic benefits. Second, this compound could be studied for its potential use in the development of new drugs for the treatment of various diseases. Third, this compound could be studied for its potential use in the development of new therapies for a variety of diseases. Fourth, this compound could be studied for its potential use in the development of new diagnostic tools. Fifth, this compound could be studied for its potential use in the development of new treatments for certain disorders. Finally, this compound could be studied for its potential use in the development of new drugs for the prevention and treatment of various diseases.

Synthesis Methods

2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline can be synthesized through a variety of methods. One of the most common methods is the reaction of 3,5-dimethyl-1H-pyrazol-1-yl pyridazin-3-yl piperazin-1-yl quinoxaline with an appropriate acid chloride. This reaction results in the formation of the desired compound. In addition, this compound can also be synthesized through the reaction of 1-chloro-4-methyl-3,5-diphenyl-1H-pyrazol-1-yl pyridazin-3-yl piperazin-1-yl quinoxaline with an appropriate base.

properties

IUPAC Name

2-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N8/c1-15-13-16(2)29(26-15)20-8-7-19(24-25-20)27-9-11-28(12-10-27)21-14-22-17-5-3-4-6-18(17)23-21/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQAKOVVMORHODY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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